4,4'-Bicyclohexanone CAS number 23391-99-3
4,4'-Bicyclohexanone CAS number 23391-99-3
An In-Depth Technical Guide to 4,4'-Bicyclohexanone (CAS 23391-99-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4,4'-Bicyclohexanone (CAS No. 23391-99-3), a key saturated carbocyclic diketone. Known for its rigid, non-planar structure, this molecule serves as a pivotal intermediate in the synthesis of advanced materials and presents unique opportunities as a scaffold in medicinal chemistry. We will delve into its synthesis, with a focus on the catalytic hydrogenation of biphenol derivatives, provide a detailed analysis of its spectroscopic characteristics for unambiguous identification, explore its chemical reactivity, and discuss its current and potential applications. This document is intended to be a critical resource for scientists leveraging this versatile building block in their research and development endeavors.
Physicochemical and Structural Properties
4,4'-Bicyclohexanone, also known as 4,4'-Dioxobicyclohexyl, is a white crystalline solid at room temperature. Its structure consists of two cyclohexanone rings linked at their 4-positions. This single C-C bond allows for rotational flexibility, leading to different conformational isomers (e.g., diequatorial, diaxial), which can influence its reactivity and utility in constructing complex molecular architectures.
Table 1: Key Physicochemical Properties of 4,4'-Bicyclohexanone
| Property | Value | Source(s) |
| CAS Number | 23391-99-3 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114 - 118 °C | |
| Boiling Point | 327.8 ± 42.0 °C (at 760 mmHg) | |
| Purity (Typical) | >98.0% (by GC) | |
| Synonyms | 4,4'-Dioxobicyclohexyl, [1,1'-Bi(cyclohexane)]-4,4'-dione | |
| InChI Key | OQIDYCVWAFZRTR-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing Pathway
The most industrially relevant synthesis of 4,4'-Bicyclohexanone originates from 4,4'-biphenol. The overall transformation involves the complete hydrogenation of the aromatic rings followed by the selective oxidation of the secondary alcohol functionalities to ketones. This two-step approach is generally favored as it allows for better control and higher purity of the final product compared to a direct, one-step partial hydrogenation of biphenol.[4][5]
Workflow: Synthesis from 4,4'-Biphenol```dot
digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho]; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}``` Caption: Synthesis workflow from 4,4'-Biphenol to 4,4'-Bicyclohexanone.
Step 1: Catalytic Hydrogenation of 4,4'-Biphenol
The initial step involves the reduction of the aromatic rings of 4,4'-biphenol to yield 4,4'-bicyclohexanol. This reaction is performed under hydrogen pressure using a heterogeneous catalyst.
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Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic rings. T[4]he reaction conditions (temperature, pressure, solvent) are critical for achieving complete saturation of both rings while minimizing side reactions. An isopropanol/water mixture is often used as the solvent.
[5][6]Exemplary Protocol: Hydrogenation of 4,4'-Biphenol
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Reactor Setup: Charge a high-pressure autoclave reactor with 4,4'-biphenol and a suitable solvent (e.g., isopropanol).
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Catalyst Addition: Add 5% Pd/C catalyst (typically 1-5% by weight relative to the substrate).
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Inerting: Purge the reactor multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
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Reaction: Pressurize the reactor with hydrogen (e.g., 5-10 bar) and heat to the target temperature (e.g., 100-165 °C) with vigorous stirring. 5[4][6]. Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (e.g., HPLC, GC).
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Work-up: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Isolation: Remove the solvent under reduced pressure to yield crude 4,4'-bicyclohexanol, which can be purified by recrystallization.
Step 2: Oxidation of 4,4'-Bicyclohexanol
The intermediate diol is then oxidized to the target diketone. Various oxidation methods can be employed, from classic chromate-based reagents to more modern, environmentally benign catalytic systems.
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Causality: Oxidation using a catalytic system with a terminal oxidant like oxygen or air is preferred for industrial-scale production due to its low cost and reduced waste. C[7]atalytic systems can involve transition metals or stable radical species.
[8]Exemplary Protocol: Oxidation to 4,4'-Bicyclohexanone
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Dissolution: Dissolve the 4,4'-bicyclohexanol from Step 1 in an appropriate organic solvent (e.g., dichloromethane or toluene).
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Oxidation: Add the oxidizing agent. A common laboratory method involves Jones oxidation (CrO₃ in acetone/H₂SO₄). For a greener approach, a catalytic amount of a substance like TEMPO with a co-oxidant like sodium hypochlorite can be used.
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Reaction: Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).
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Quenching: Carefully quench any remaining oxidant (e.g., by adding isopropanol for chromate-based oxidants).
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Extraction & Purification: Perform an aqueous work-up, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4,4'-Bicyclohexanone is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of 4,4'-Bicyclohexanone.
Table 2: Spectroscopic Data for 4,4'-Bicyclohexanone
| Technique | Expected Signature | Interpretation |
| ¹H NMR | Multiplets in the δ 1.5-2.8 ppm range. | Signals correspond to the aliphatic protons of the two cyclohexanone rings. The exact chemical shifts and multiplicities depend on the conformational equilibrium. |
| ¹³C NMR | δ ~210-212 ppm: Carbonyl carbon (C=O).3][9]r>δ ~25-50 ppm: Aliphatic carbons (CH, CH₂). | The highly deshielded signal confirms the ketone functionality. Due to the molecule's symmetry, a limited number of distinct signals are expected for the aliphatic carbons. |
| IR Spectroscopy | ~1715 cm⁻¹ (strong, sharp): C=O stretch.10]r>2850-3000 cm⁻¹ (medium): C-H aliphatic stretch. | [11] The intense carbonyl absorption is the most diagnostic peak in the IR spectrum, confirming the presence of the ketone groups. |
| Mass Spectrometry | m/z = 194 ([M]⁺): Molecular ion. | The molecular ion peak corresponds to the molecular weight of the compound. F[2]ragmentation patterns would involve α-cleavage and McLafferty rearrangements typical for cyclic ketones. |
Chemical Reactivity and Derivatization
The two ketone functionalities are the primary sites of reactivity in 4,4'-Bicyclohexanone. These groups can undergo a wide range of nucleophilic addition and condensation reactions, making the molecule a versatile precursor.
Key Reactions
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Reduction to Diol: The diketone can be readily reduced back to 4,4'-bicyclohexanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome (cis/trans ratio of the hydroxyl groups) can be controlled by the choice of reagent and reaction conditions.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) yields the corresponding diamine. This is a powerful method for incorporating the bicyclohexyl scaffold into more complex molecules. 3[12]. Wittig Reaction: Reaction with phosphorus ylides converts one or both ketone groups into carbon-carbon double bonds, allowing for chain extension and the synthesis of olefinic derivatives.
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Hydrazone Formation: As a classic test for ketones, 4,4'-Bicyclohexanone reacts with 2,4-dinitrophenylhydrazine to form a brightly colored 2,4-dinitrophenylhydrazone precipitate, which can be used for qualitative identification.
[13]#### Reaction Diagram: Reduction to 4,4'-Bicyclohexanol
Caption: Reduction of 4,4'-Bicyclohexanone to its corresponding diol.
Applications in Research and Development
The rigid, three-dimensional structure of the bicyclohexyl core makes 4,4'-Bicyclohexanone a valuable building block in both materials science and drug discovery.
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Materials Science: The saturated bicyclohexyl unit is a common structural motif in liquid crystal materials. U[4]nlike aromatic rings, the saturated rings provide conformational flexibility while maintaining a rigid, rod-like shape, which is crucial for the formation of liquid crystalline phases. Derivatives of 4,4'-Bicyclohexanone can be used to synthesize components for LCDs and other high-performance polymers.
[14]* Drug Development: In medicinal chemistry, replacing aromatic rings (like a biphenyl group) with saturated bioisosteres (like a bicyclohexyl group) is a common strategy to improve the pharmacokinetic profile of a drug candidate. This substitution can:
- Increase Solubility: By disrupting planarity and reducing the molecule's melting point.
- Block Metabolic Oxidation: Saturated rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.
- Fine-tune Conformation: The specific stereochemistry of the bicyclohexyl linkage can be used to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.
[15]While direct applications in approved drugs are not widely documented, 4,4'-Bicyclohexanone serves as an excellent starting point for creating novel, rigid scaffolds for library synthesis in early-stage drug discovery programs. Its derivatives can be explored in areas where rigid linkers are required to orient pharmacophoric groups in three-dimensional space. The use of cyclodextrins, which share structural similarities, to improve drug solubility and bioavailability further highlights the potential of such cyclic systems in pharmaceutical formulations.
[16][17][18]### 6. Safety and Handling
4,4'-Bicyclohexanone is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). *[19] GHS Pictogram: GHS07 (Exclamation Mark). *[19] Signal Word: Warning. *[19] Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container.
4,4'-Bicyclohexanone is a structurally significant and synthetically versatile diketone. Its preparation via the robust hydrogenation-oxidation sequence from 4,4'-biphenol provides reliable access to this important intermediate. A thorough understanding of its spectroscopic properties is key to its effective use, while its rich chemical reactivity opens avenues for extensive derivatization. For researchers in materials science and drug discovery, 4,4'-Bicyclohexanone offers a unique non-aromatic, rigid scaffold to design next-generation materials and novel therapeutic agents with potentially superior physicochemical and pharmacological properties.
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